molecular formula C11H7BF9N3 B1352731 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate CAS No. 862095-91-8

6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

Cat. No. B1352731
M. Wt: 362.99 g/mol
InChI Key: KIWCIWCCQVTPOY-UHFFFAOYSA-N
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Description

6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is a useful research compound. Its molecular formula is C11H7BF9N3 and its molecular weight is 362.99 g/mol. The purity is usually 95%.
The exact mass of the compound 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst in Umpolung Reactivity

6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is used as a catalyst in various transformations, predominantly involving umpolung reactivity. Umpolung refers to the reversal of the normal reactivity of a functional group, which is a significant concept in organic synthesis. This compound, along with related triazolium salts, has been found effective in facilitating such reactions (Rovis, Lathrop, & Vora, 2009).

Precursor to N-Heterocyclic Carbenes

It serves as a precursor to N-Heterocyclic Carbenes (NHCs). NHCs are widely used in catalysis, and their preparation is of significant interest in the field of organic and organometallic chemistry. Triazolium salts, including the subject compound, can be converted into NHCs, which are utilized as catalysts and in waste disposal processes (Vora, Lathrop, Reynolds, Kerr, Alaniz, & Rovis, 2011).

Structural Studies and Properties

Studies on the structure, crystal data, and properties of related triazolium compounds, like 3,5-diamino-1,2,4-triazolium tetrafluoroborate, provide insights into the behavior and applications of similar compounds. These studies focus on aspects like hydrogen bonding and the relationship between structure and properties, which are crucial for understanding the practical applications of such compounds (Goreshnik, Gelmboldt, Koroeva, & Ganin, 2011).

Hydrogen Bonding and Anion Recognition

Research on pyrrole-based triazolium-phane compounds, which share structural similarities with the compound , has been conducted to explore their ability to selectively recognize tetrahedral oxyanions through hydrogen bonding in polar media. Such studies are indicative of the potential applications of triazolium compounds in selective molecular recognition and sensing (Cai, Hay, Young, Yang, & Sessler, 2013).

Frustrated Lewis Pair Chemistry

This compound is also relevant in the study of frustrated Lewis pair (FLP) chemistry, particularly in reactions involving dihydrogen activation. FLPs, consisting of Lewis acids and bases that cannot fully react with each other due to steric hindrance, are a key area of research in modern chemistry, with applications in catalysis and hydrogen storage (Kronig, Theuergarten, Holschumacher, Bannenberg, Daniliuc, Jones, & Tamm, 2011).

properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5N3.BF4/c12-6-7(13)9(15)11(10(16)8(6)14)19-4-18-3-1-2-5(18)17-19;2-1(3,4)5/h4H,1-3H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWCIWCCQVTPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BF9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457105
Record name 2-(Pentafluorophenyl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

CAS RN

862095-91-8
Record name 2-(Pentafluorophenyl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

Citations

For This Compound
11
Citations
SM Langdon, M Gravel - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 1609525‐88‐3 ] C 12 H 9 BF 9 N 3 (MW 377.02) InChI = 1S/C12H9F5N3.BF4/c13‐7‐8(14)10(16)12(11(17)9(7)15)20‐5‐19‐4‐2‐1‐3‐6(19)18‐20;2‐1(3,4)5/h5H,1‐4H2;/q+1;‐1 …
Number of citations: 0 onlinelibrary.wiley.com
D Ragno, G Di Carmine, A Brandolese, O Bortolini… - ACS …, 2017 - ACS Publications
A strategy for the immobilization of the valuable triazolium carbene Rovis catalyst onto polystyrene and silica supports is presented. Initially, the catalyst activity and recyclability were …
Number of citations: 48 pubs.acs.org
G Di Carmine, D Ragno, O Bortolini… - The Journal of …, 2018 - ACS Publications
A chiral NHC-catalyzed dearomatizing reaction of activated N-alkylpyridinium salts with aliphatic aldehydes is described. The resulting acylated 1,4-dihydropyridines have been …
Number of citations: 40 pubs.acs.org
M Amatore, C Aubert, M Barbazanges… - … in Organic Synthesis, 2015 - books.google.com
The purpose of this chapter is to review some selected recent advances regarding the rapid synthesis of six-membered carbocycles based on stereoselective multiple bond-forming …
Number of citations: 6 books.google.com
S Barrestål - 2020 - odr.chalmers.se
The benzoin condensation is an useful reaction for the formation of carbon-carbon bonds. Cyclobenzoins are macrocyclic molecules traditionally synthesised with this method. State-of-…
Number of citations: 2 odr.chalmers.se
ES Díez - 2017 - core.ac.uk
In the work compiled in this thesis, different methodologies have been developed based on the organocatalytic activation of substrates through covalent intermediates in order to obtain …
Number of citations: 2 core.ac.uk
VA Schmidt - 2013 - cdr.lib.unc.edu
I. Alkene Difunctionalizations An overview of alkene difunctionalization reactions is presented. The current landscape of alkene dioxygenations, oxyaminations, and diaminations is …
Number of citations: 0 cdr.lib.unc.edu
TM Ross - 2012 - search.proquest.com
The construction of enantioselective quaternary centers is important to build methods to synthesize natural products and novel complex molecules targeted to address the need to …
Number of citations: 0 search.proquest.com
L Gooch - 2020 - etheses.whiterose.ac.uk
This thesis describes the design and development of a novel protein bioconjugation strategy, taking advantage of developments from the field of Umpolung chemistry on small …
Number of citations: 2 etheses.whiterose.ac.uk
F Yin - 2021 - search.proquest.com
Structural complexities of natural products have been the main driving force for organic chemists to develop new chemical weapons over decades. Among which, the caged frameworks …
Number of citations: 0 search.proquest.com

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